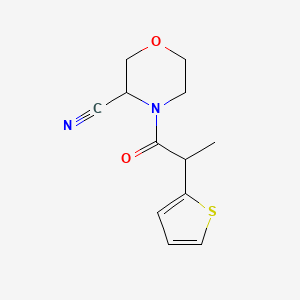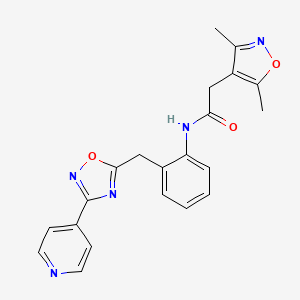
2-(3,5-dimethylisoxazol-4-yl)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethylisoxazol-4-yl)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Assessment
Researchers have developed methods for synthesizing novel compounds incorporating 1,2,4-oxadiazole, triazoles, and other heterocyclic frameworks, highlighting the chemical versatility and potential pharmacological activities of these compounds. For instance, the synthesis of novel acetamides bearing an 1,2,4-oxadiazole cycle has been explored, revealing a variety of interesting biological properties (V. R. Karpina et al., 2019)[https://consensus.app/papers/synthesis-assessment-karpina/d5693f2021255eb991dd9b718e9f1542/?utm_source=chatgpt]. Similarly, the lithiation of methyl-substituted isoxazoles and other heteroaromatic compounds using n-butyllithium has been studied to understand their reactions and potential for yielding various acetic acids after carboxylation (R. Micetich, 1970)[https://consensus.app/papers/lithiation-fivemembered-compounds-methyl-substituted-micetich/74e40af172a6508e8cfeef650fbb3187/?utm_source=chatgpt].
Pharmacological Properties
The pharmacological properties of derivatives containing 1,2,4-oxadiazole and related heterocycles have been extensively investigated. For example, the synthesis and antimicrobial evaluation of certain 1,2,4-triazoles and their derivatives have been conducted, showcasing their antimicrobial activities (Hacer Bayrak et al., 2009)[https://consensus.app/papers/synthesis-124triazoles-mannich-schiff-bases-evaluation-bayrak/fc56982ba63a5857a290d954949e3c8e/?utm_source=chatgpt]. Furthermore, the exploration of thermally stable aromatic polyimides and poly(amide-imide) based on 1,3,4-oxadiazole derivatives has been carried out, demonstrating applications beyond pharmacology, such as materials science (Y. Mansoori et al., 2012)[https://consensus.app/papers/thermally-polyimides-polyamide‐imide-based-mansoori/b459d783d8e9514f860c91d11bea976f/?utm_source=chatgpt].
Novel Derivatives and Their Applications
The creation of novel derivatives, such as N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, showcases the ongoing interest in developing new compounds with potential applications in various fields, including medicine and materials (I. Palamarchuk et al., 2019)[https://consensus.app/papers/synthesis-nsubstituted-palamarchuk/42b88e52a36754a2927c81ba3794f383/?utm_source=chatgpt]. Additionally, the synthesis, antimicrobial evaluation, and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives have been investigated, highlighting the antimicrobial potential of these compounds (Samreen Gul et al., 2017)[https://consensus.app/papers/synthesis-evaluation-activity-25alkylaralkyl-gul/3a166aa1680b5990a80434d9dc617b1b/?utm_source=chatgpt].
Wirkmechanismus
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Given its complex structure, it’s likely that it could interact with multiple pathways, potentially leading to a variety of downstream effects .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion rates remain unknown .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific experimental data, it’s difficult to predict how these factors might impact this compound’s activity .
Eigenschaften
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-13-17(14(2)28-25-13)12-19(27)23-18-6-4-3-5-16(18)11-20-24-21(26-29-20)15-7-9-22-10-8-15/h3-10H,11-12H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSZJTASXPYYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-bromoanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B2805437.png)
![N'-[(1-Morpholin-4-ylcyclobutyl)methyl]-N-(2-phenylethyl)oxamide](/img/structure/B2805438.png)
![3-Methoxy-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B2805440.png)
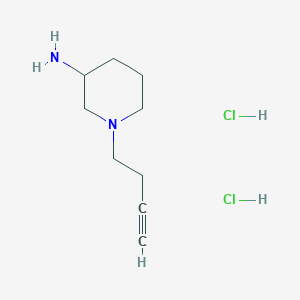
![N-[1-(Oxolan-3-yl)but-3-yn-2-yl]but-2-ynamide](/img/structure/B2805445.png)
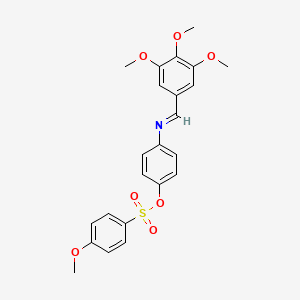
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(pyridin-3-yl)methanone](/img/structure/B2805447.png)

![9,9'-Spirobi[fluoren]-2-amine](/img/structure/B2805452.png)
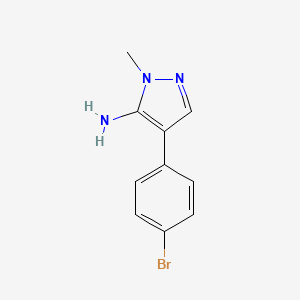
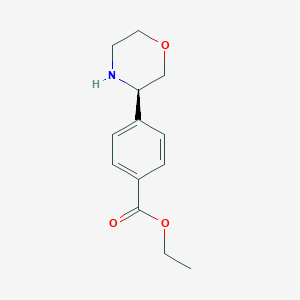
![1-Thiophen-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]cyclopentane-1-carboxamide](/img/structure/B2805456.png)
![3-[2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2805459.png)
